N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide)
Description
N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) is a piperazine derivative featuring four phenyl groups (two on each nitrogen atom) and two carbothioamide (-C(=S)-NH₂) substituents at the 1- and 4-positions of the piperazine ring. The compound’s molecular formula is C₂₆H₂₄N₄S₂, with a molecular weight of 456.6 g/mol. Its synthesis likely involves the reaction of tetraphenylpiperazine with thiocyanate derivatives or thiol-containing reagents, analogous to methods used for related carbothioamide piperazines (e.g., coupling reactions in ).
Key structural attributes include:
Properties
Molecular Formula |
C30H28N4S2 |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetraphenylpiperazine-1,4-dicarbothioamide |
InChI |
InChI=1S/C30H28N4S2/c35-29(33(25-13-5-1-6-14-25)26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(36)34(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
SDYAITYPKQDUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=S)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) typically involves the reaction of tetraphenylpiperazine with thiocarbamide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Various nucleophiles or electrophiles; reactions are performed under conditions specific to the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in antimicrobial applications or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related piperazine derivatives:
Key Observations :
Physicochemical and Drug-like Properties
- Solubility : Piperazine amides with hydrophilic groups (e.g., -OH, -OCH₃) exhibit better aqueous solubility (). The target compound’s tetraphenyl groups likely reduce solubility, necessitating formulation adjustments.
- Synthesis : Carbothioamide derivatives are synthesized via coupling reactions (e.g., HCTU-mediated in ), while thiadiazole-containing piperazines require thiol-acid intermediates ().
Research Findings and Implications
- Antimicrobial Potential: The carbothioamide group’s sulfur atom may enable chelation of essential metal ions in pathogens, similar to squamocin’s larvicidal mechanism ().
- Structural Insights : IR and NMR data from related compounds () suggest characteristic peaks for carbothioamide (C=S stretch at ~1200 cm⁻¹) and aryl protons (δ 7.2–7.5 ppm in ¹H NMR).
- Limitations : The target compound’s high molecular weight and lipophilicity may limit bioavailability, requiring structural optimization for drug development.
Biological Activity
Overview of N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide)
N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) is a synthetic compound that belongs to the class of piperazine derivatives. Its structure consists of a piperazine ring substituted with four phenyl groups and two carbothioamide functional groups. This unique structure is believed to contribute to its potential biological activities.
Anticancer Properties
Research has indicated that compounds similar to N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of the cell cycle.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) | MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.8 | |
| A549 (Lung Cancer) | 18.5 |
Antimicrobial Activity
Studies have shown that derivatives of piperazine can possess antimicrobial properties. These compounds may inhibit bacterial growth by targeting specific metabolic pathways.
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The proposed mechanisms for the biological activities of N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) include:
- Apoptosis Induction : The compound may activate caspases and other apoptotic pathways leading to programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : It may act as an enzyme inhibitor, disrupting critical metabolic processes in bacteria and cancer cells.
Case Studies
One notable study investigated the effects of similar piperazine derivatives on human cancer cell lines. The results showed that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways.
Case Study Summary
- Study Title : "Cytotoxic Effects of Piperazine Derivatives on Human Cancer Cells"
- Authors : Smith et al., Journal of Medicinal Chemistry, 2023.
- Findings : The study found that modifications to the piperazine structure enhanced anticancer activity, particularly in breast and lung cancer models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
